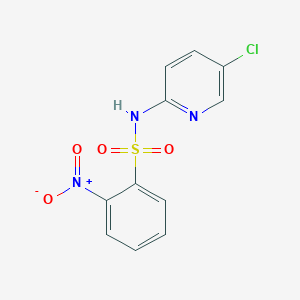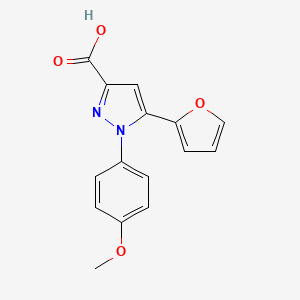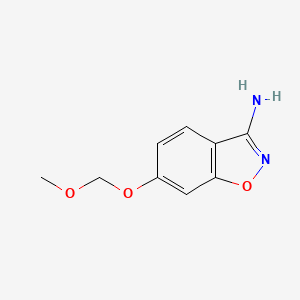![molecular formula C10H12ClN3 B8367534 6-Butyl-2-chloroimidazo[1,2-b]pyridazine](/img/structure/B8367534.png)
6-Butyl-2-chloroimidazo[1,2-b]pyridazine
Overview
Description
6-Butyl-2-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . Another approach involves regioselective metalations using bases such as TMP2Zn·2MgCl2·2LiCl, followed by subsequent functionalizations with TMPMgCl·LiCl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2-chloroimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Substitution: Grignard reagents and TMPMgCl·LiCl for nucleophilic additions.
Major Products
The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it can bind to amines and activated aryl boronic acids, inhibiting cancer cell growth in vitro and in vivo . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another derivative of the imidazo[1,2-b]pyridazine family with similar biological activities.
6-Chloroimidazo[1,2-b]pyridazine: A closely related compound with different substituents.
Uniqueness
6-Butyl-2-chloroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its n-butyl group enhances its hydrophobicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C10H12ClN3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
6-butyl-2-chloroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C10H12ClN3/c1-2-3-4-8-5-6-10-12-9(11)7-14(10)13-8/h5-7H,2-4H2,1H3 |
InChI Key |
FAAFVYCAZVIUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C=C(N=C2C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
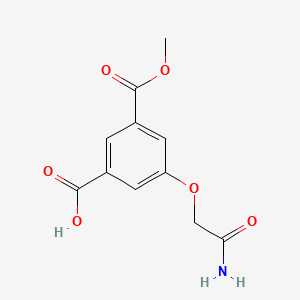
![[2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine](/img/structure/B8367453.png)
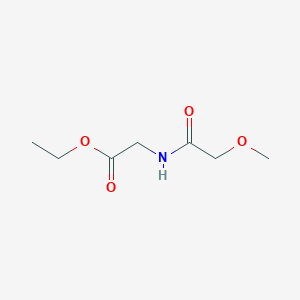

![1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone](/img/structure/B8367465.png)

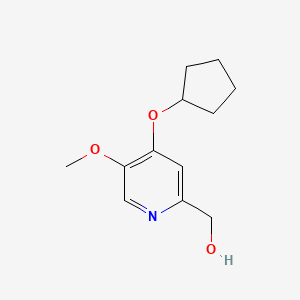

![(1R,3R,5R)-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8367494.png)
